![molecular formula C12H14BNO2 B3178858 [5-(Dimethylamino)naphthalen-1-yl]boronic acid CAS No. 847861-96-5](/img/structure/B3178858.png)
[5-(Dimethylamino)naphthalen-1-yl]boronic acid
説明
[5-(Dimethylamino)naphthalen-1-yl]boronic acid is a chemical compound with the molecular formula C12H14BNO2 . It has a molecular weight of 215.06 .
Molecular Structure Analysis
The molecular structure ofThis compound consists of a naphthalene ring substituted with a dimethylamino group and a boronic acid group . The exact spatial arrangement of these groups would depend on the specific conditions of the compound’s formation and environment. Physical And Chemical Properties Analysis
This compound is a solid compound . Unfortunately, detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.
科学的研究の応用
Fluorescent Sensing of Saccharides
[5-(Dimethylamino)naphthalen-1-yl]boronic acid and its isomers, such as 5-DMANBA and 4-DMANBA, have been synthesized and their fluorescent properties in response to carbohydrates have been extensively studied. These compounds exhibit significant changes in their fluorescence properties upon interaction with sugars like fructose, making them potential sensors for saccharides in aqueous solutions at physiological pH. For instance, 5-DMANBA showed a notable decrease in fluorescence intensity at 513 nm and a significant increase at 433 nm upon addition of fructose, indicative of its potential as a ratiometric sensor for sugars (Gao, Zhang, & Wang, 2005). Similarly, 4-DMANBA demonstrated a substantial increase in fluorescence intensity with the addition of sugar, highlighting the difference in substitution patterns and their effects on fluorescence properties (Gao, Zhang, & Wang, 2005).
Sensing of Sugars and Nucleosides
Further research has explored the application of fluorescent boronic acids like DNSBA for the detection and identification of sugars and nucleosides, which are crucial for diagnosing and treating various diseases. These compounds exhibit selectivity towards certain sugars and nucleosides and can operate effectively in buffer systems, showing changes in fluorescence upon exposure to target molecules. Such properties make these compounds suitable for clinical applications as novel sensors (Elfeky, 2011).
Bacterial Recognition
The application of boronic acid-based fluorescent sensors extends to the rapid recognition of bacteria, such as Escherichia coli. The bacterial membrane, rich in polysaccharides with diol groups, can be targeted using compounds like DNSBA, leading to an increase in fluorescence intensity and spectral shifts upon interaction with bacterial cells. This highlights the potential of these sensors in monitoring bacterial presence, which is valuable in various biomedical and environmental applications (Amin & Elfeky, 2013).
作用機序
Target of Action
The primary target of [5-(Dimethylamino)naphthalen-1-yl]boronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the SM coupling reaction, this compound acts as a nucleophilic organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The main biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction enables the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis . The downstream effects include the creation of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
The compound is known to be relatively stable, readily prepared, and generally environmentally benign .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This leads to the synthesis of a wide range of organic compounds, contributing to the advancement of organic chemistry .
Action Environment
The action of this compound is influenced by the reaction conditions. The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions . The compound’s action, efficacy, and stability can be tailored for application under specific SM coupling conditions .
特性
IUPAC Name |
[5-(dimethylamino)naphthalen-1-yl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BNO2/c1-14(2)12-8-4-5-9-10(12)6-3-7-11(9)13(15)16/h3-8,15-16H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYNXCVNUHTVEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=CC=C(C2=CC=C1)N(C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101238924 | |
| Record name | B-[5-(Dimethylamino)-1-naphthalenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101238924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
847861-96-5 | |
| Record name | B-[5-(Dimethylamino)-1-naphthalenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=847861-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-[5-(Dimethylamino)-1-naphthalenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101238924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [5-(dimethylamino)naphthalen-1-yl]boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



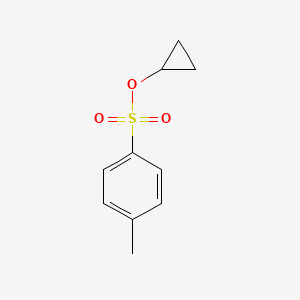


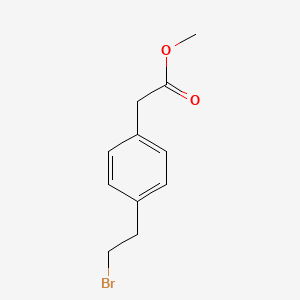
![(11bR)-4-Hydroxy-2,6-di-2-naphthalenyl-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin](/img/structure/B3178794.png)
![(11bR)-4-Hydroxy-2,6-bis(4-nitrophenyl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B3178801.png)
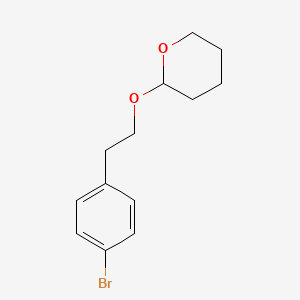
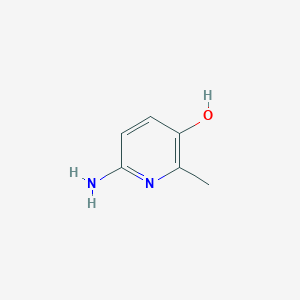
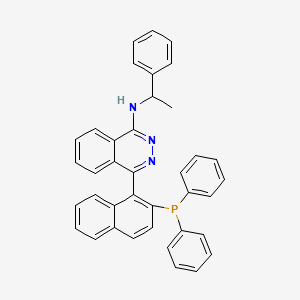
![4-Cyanophenyl 4-[6-(acryloyloxy)hexyloxy]benzoate](/img/structure/B3178842.png)
![(3aR,8aR)-4,4,8,8-Tetrakis(3,5-dimethylphenyl)-N,N,2,2-tetramethyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B3178849.png)
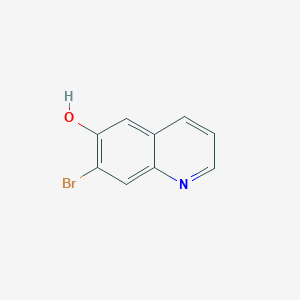
![(-)-6,6'-{[(1S,3S)-1,3-Dimethyl-1,3-propanediyl]bis(oxy)}bis[4,8-bis(t-butyl)-2,10-dimethoxy-bibenzo[d,f][1,3,2]dioxaphosphepin]](/img/structure/B3178870.png)
